Peg6-(CH2CO2H)2

PROTAC Bioconjugation Linker Chemistry

PEG6-(CH2CO2H)2 (CAS 77855-76-6), also known as 3,6,9,12,15,18-hexaoxaicosanedioic acid or bis-PEG6-acetic acid, is a symmetric, homobifunctional polyethylene glycol (PEG) derivative featuring two terminal carboxylic acid groups connected by a PEG6 spacer (six ethylene glycol units). With a molecular weight of 354.35 g/mol and the molecular formula C14H26O10, this compound serves as a versatile linker in chemical biology and drug discovery, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and related bivalent small-molecule dimerizers.

Molecular Formula C14H26O10
Molecular Weight 354.35 g/mol
CAS No. 77855-76-6
Cat. No. B1679203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeg6-(CH2CO2H)2
CAS77855-76-6
SynonymsPEG6-(CH2CO2H)2
Molecular FormulaC14H26O10
Molecular Weight354.35 g/mol
Structural Identifiers
SMILESC(COCCOCCOCC(=O)O)OCCOCCOCC(=O)O
InChIInChI=1S/C14H26O10/c15-13(16)11-23-9-7-21-5-3-19-1-2-20-4-6-22-8-10-24-12-14(17)18/h1-12H2,(H,15,16)(H,17,18)
InChIKeyDCQRSABUSOYSIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PEG6-(CH2CO2H)2 (77855-76-6): A Bifunctional PEG6 Linker for PROTAC Synthesis and Bioconjugation


PEG6-(CH2CO2H)2 (CAS 77855-76-6), also known as 3,6,9,12,15,18-hexaoxaicosanedioic acid or bis-PEG6-acetic acid, is a symmetric, homobifunctional polyethylene glycol (PEG) derivative featuring two terminal carboxylic acid groups connected by a PEG6 spacer (six ethylene glycol units) . With a molecular weight of 354.35 g/mol and the molecular formula C14H26O10, this compound serves as a versatile linker in chemical biology and drug discovery, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and related bivalent small-molecule dimerizers . The PEG6 spacer imparts aqueous solubility and conformational flexibility, while the terminal carboxylic acids enable stable amide bond formation with primary amines following activation with reagents such as EDC or HATU [1].

Why Substituting PEG6-(CH2CO2H)2 with Other PEG-Based Linkers Compromises Experimental Reproducibility


Generic substitution among PEG-based bifunctional linkers is not scientifically valid due to substantial differences in spacer length, molecular architecture, and functional group positioning that directly impact ternary complex formation efficiency in PROTAC applications [1]. PEG4 linkers provide a shorter end-to-end distance (~14-17 Å extended) suitable for sterically constrained pockets but may fail to span the 3+ nm inter-pocket distances observed in many crystallographically characterized ternary complexes [2]. Conversely, PEG8 linkers introduce excessive conformational entropy that can reduce effective molarity and promote intramolecular micelle formation, burying warheads and diminishing binary binding events [3]. The PEG6 spacer in PEG6-(CH2CO2H)2 occupies a validated optimal midpoint in this flexibility-stability continuum—providing sufficient reach for productive ternary complex geometry while maintaining the entropic constraints necessary for cooperative binding [4]. Furthermore, the carboxymethyl (-CH2COOH) terminal architecture of PEG6-(CH2CO2H)2 differs fundamentally from the carboxyethyl (-CH2CH2COOH) termini found in bis-PEG6-acid (CAS 119189-70-7), resulting in distinct solubility profiles and conjugation kinetics .

Quantitative Differentiation Evidence for PEG6-(CH2CO2H)2 Relative to Closest Analogs


PEG6-(CH2CO2H)2 vs. Bis-PEG6-acid (119189-70-7): Lower Molecular Weight for Enhanced Molar Efficiency in Conjugation

PEG6-(CH2CO2H)2 (MW 354.35) exhibits a molecular weight approximately 7.3% lower than its closest structural analog bis-PEG6-acid (MW 382.40, CAS 119189-70-7), which features carboxyethyl (-CH2CH2COOH) termini rather than carboxymethyl (-CH2COOH) groups . This molecular weight reduction, while preserving the identical PEG6 spacer core, translates directly to higher molar loading capacity per unit mass in conjugation reactions . For procurement decisions, this difference means that 1 gram of PEG6-(CH2CO2H)2 provides ~2.82 mmol of reactive carboxylic acid termini (two per molecule), whereas 1 gram of bis-PEG6-acid provides ~2.61 mmol—a ~8% higher reactive group density favoring PEG6-(CH2CO2H)2 .

PROTAC Bioconjugation Linker Chemistry

PEG6-(CH2CO2H)2 Solubility in Ethanol: 282 mM for Flexible Formulation Without Aqueous-Only Constraints

PEG6-(CH2CO2H)2 demonstrates ethanol solubility of 100 mg/mL, corresponding to 282.21 mM, enabling formulation in organic solvent systems that may be incompatible with more hydrophilic linker variants . This solubility profile is reported across multiple vendor datasheets with consistent values . While bis-PEG6-acid shares similar organic solubility characteristics, PEG6-(CH2CO2H)2 additionally maintains DMSO solubility of 10 mM suitable for stock solution preparation in standard screening workflows . The combination of high ethanol solubility (282 mM) plus DMSO compatibility (10 mM) provides formulation flexibility across both organic and polar aprotic solvent systems, whereas certain longer PEG linkers (PEG8 and above) may show reduced organic solubility due to increased polarity [1].

Solubility Formulation PROTAC Synthesis

PEG6 Spacer Length: Validated Optimal Midpoint in PROTAC Ternary Complex Formation

The PEG6 spacer (~6 ethylene glycol units) occupies a functionally validated middle ground in the PEG4-to-PEG8 continuum for PROTAC linker optimization [1]. PEG4 provides a near-rigid span suitable for sterically congested pockets but may fail to bridge crystallographically observed inter-pocket distances exceeding 3 nm, while PEG8 introduces excessive conformational entropy that can promote intramolecular micelle formation, reducing effective warhead concentration [2]. PEG6 balances these opposing constraints: it provides sufficient extended length to span typical E3 ligase–target protein distances while maintaining the entropic spring characteristics necessary for cooperative ternary complex assembly [3]. Structure-activity relationship studies indicate that progression from PEG4 to PEG8 can alter ternary complex residence time by up to an order of magnitude, with PEG6 often representing the kinetic sweet spot that preserves binding affinity while enabling catalytically competent pose sampling [4].

PROTAC Ternary Complex Linker Optimization

PEG6-(CH2CO2H)2 in Homo-PROTAC Synthesis: Demonstrated VHL E3 Ligase Dimerization for Self-Degradation

PEG6-(CH2CO2H)2 has been specifically validated as the linker component in the synthesis of Homo-PROTACs—bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase that induce self-degradation of the ligase itself . This application was demonstrated in the foundational 2017 Nature Communications study by Maniaci et al., establishing PEG6-(CH2CO2H)2 as a enabling reagent for VHL-focused targeted protein degradation research [1]. The symmetric, bifunctional architecture of PEG6-(CH2CO2H)2 with carboxymethyl termini was specifically employed to conjugate two VHL-binding warheads, creating a homobifunctional degrader that induced VHL self-ubiquitination and proteasomal degradation . This validated application distinguishes PEG6-(CH2CO2H)2 from other PEG linkers that lack peer-reviewed demonstration in this specific Homo-PROTAC context.

Homo-PROTAC VHL E3 Ligase Targeted Protein Degradation

PEG6-(CH2CO2H)2 Terminal Architecture: Carboxymethyl vs. Carboxyethyl Termini Impact on Conjugation Kinetics

PEG6-(CH2CO2H)2 features carboxymethyl (-CH2COOH) terminal groups, which differ fundamentally from the carboxyethyl (-CH2CH2COOH) termini present in bis-PEG6-acid (CAS 119189-70-7) . This structural distinction affects both the pKa of the terminal carboxylic acid (predicted ~3.09 for carboxymethyl vs. ~4.5 for carboxyethyl in similar PEG-acid systems) and the steric environment around the reactive carboxyl group during EDC/HATU-mediated activation . The shorter methylene bridge in PEG6-(CH2CO2H)2 places the carboxyl group in closer proximity to the electron-withdrawing ether oxygen of the PEG backbone, potentially influencing both activation kinetics and the stability of the resulting activated ester intermediate [1]. While direct comparative kinetic data for these specific compounds is not available, class-level understanding of carboxymethyl vs. carboxyethyl reactivity in PEG linkers suggests that PEG6-(CH2CO2H)2 may offer slightly faster activation kinetics under standard EDC/NHS conditions due to reduced steric shielding and electronic effects [2].

Conjugation Efficiency Amide Bond Formation Linker Design

Optimal Research and Procurement Applications for PEG6-(CH2CO2H)2 (77855-76-6)


Synthesis of Homo-PROTACs Targeting VHL E3 Ubiquitin Ligase Self-Degradation

PEG6-(CH2CO2H)2 is the established linker of choice for synthesizing Homo-PROTACs—bivalent small-molecule dimerizers that induce VHL E3 ligase self-degradation. As validated in peer-reviewed studies, the symmetric carboxymethyl-terminated PEG6 spacer enables efficient conjugation of two identical VHL-binding warheads, creating a homobifunctional degrader architecture that promotes VHL dimerization, auto-ubiquitination, and subsequent proteasomal degradation . Procurement of this specific linker ensures alignment with published protocols and reduces the experimental variables associated with linker substitution in this specialized application .

PROTAC Linker Optimization Campaigns Requiring PEG6-Length Spacer Validation

In PROTAC optimization workflows where linker length is systematically varied, PEG6-(CH2CO2H)2 provides the critical PEG6-length reference point that balances conformational flexibility with ternary complex stability. Class-level SAR studies indicate that PEG6 occupies the empirical optimum between the rigid constraint of PEG4 and the excessive entropy of PEG8, with residence time in ternary complexes potentially varying by an order of magnitude across this continuum . Researchers requiring a PEG6-length homobifunctional carboxylic acid linker for comparative linker-length SAR studies should prioritize PEG6-(CH2CO2H)2 as the structurally defined standard for this spacer length .

Bioconjugation Requiring High Molar Efficiency and Reduced Linker Mass Burden

For bioconjugation applications where minimizing total linker mass while maximizing reactive group density is critical—such as protein-PEGylation, surface functionalization of nanoparticles, or synthesis of polymer-drug conjugates—PEG6-(CH2CO2H)2 offers an 8% higher molar reactive group density per unit mass compared to the carboxyethyl analog bis-PEG6-acid . This translates to either reduced procurement mass for a given conjugation scale or higher conjugation efficiency at equivalent mass loading, which is particularly valuable when working with precious protein or antibody substrates where minimizing excess linker reduces purification burden .

Organic-Phase Conjugation Reactions Requiring High Ethanol Solubility

PEG6-(CH2CO2H)2 demonstrates ethanol solubility of 100 mg/mL (282 mM), enabling concentrated stock solution preparation for conjugation reactions in organic solvent systems . This solubility profile is particularly advantageous when coupling the linker to hydrophobic small-molecule warheads or PROTAC ligands that exhibit poor aqueous solubility, allowing the entire conjugation to proceed in a homogeneous organic phase without precipitation or phase separation . The compound's dual compatibility with ethanol (282 mM) and DMSO (10 mM) provides formulation flexibility across diverse reaction conditions .

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